1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
CAS No.: 849021-29-0
Cat. No.: VC2338338
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849021-29-0 |
|---|---|
| Molecular Formula | C16H18N2O |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone |
| Standard InChI | InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 |
| Standard InChI Key | TWXXUUNPFFILBC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone is a ketone derivative with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . Its IUPAC name, 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one, reflects its bifurcated structure:
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A tert-butylphenyl group at the 4-position of the benzene ring, contributing steric bulk and lipophilicity.
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A pyrimidin-4-yl group attached to the ethanone backbone, introducing aromatic nitrogen heterocycles capable of hydrogen bonding and π-π interactions.
Table 1: Key Chemical Properties
Synthesis and Manufacturing
Synthetic Routes
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Friedel-Crafts Acylation: Electrophilic substitution of tert-butylbenzene with a pyrimidine-containing acyl chloride.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between brominated tert-butylphenyl intermediates and pyrimidinylboronic acids .
Challenges in Synthesis
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Regioselectivity: Ensuring acylation occurs exclusively at the para position of the tert-butylbenzene.
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Purification: Removing byproducts from sterically hindered reactions, necessitating chromatographic techniques.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s dual functionality makes it valuable for constructing:
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Kinase Inhibitors: Pyrimidine rings are common in ATP-competitive kinase inhibitors (e.g., imatinib analogs) . The tert-butyl group enhances membrane permeability, a critical factor in drug bioavailability.
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Heterocyclic Libraries: Serving as a building block for combinatorial chemistry to screen bioactive molecules .
Materials Science Applications
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Coordination Polymers: Pyrimidine’s nitrogen atoms can coordinate metal ions, enabling the design of porous materials for gas storage.
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Liquid Crystals: The planar pyrimidine core and bulky tert-butyl group may promote mesophase formation in thermotropic materials .
Research Findings and Biological Relevance
In Silico Studies
Molecular docking simulations hypothesize that the pyrimidine moiety binds to kinase ATP pockets, while the tert-butylphenyl group occupies hydrophobic regions. Such interactions mirror those observed in PKB/Akt inhibitors (e.g., CCT129524) , though direct evidence for this compound’s activity is lacking .
Experimental Limitations
Current research gaps include:
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Biological Assays: No in vitro or in vivo data on cytotoxicity, enzyme inhibition, or pharmacokinetics.
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Thermal Stability: Uncharacterized decomposition thresholds under industrial processing conditions.
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